molecular formula F4Hf B084506 Hafnium;tetrahydrofluoride CAS No. 13709-52-9

Hafnium;tetrahydrofluoride

Numéro de catalogue: B084506
Numéro CAS: 13709-52-9
Poids moléculaire: 254.48 g/mol
Clé InChI: QHEDSQMUHIMDOL-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Propriétés

Numéro CAS

13709-52-9

Formule moléculaire

F4Hf

Poids moléculaire

254.48 g/mol

Nom IUPAC

tetrafluorohafnium

InChI

InChI=1S/4FH.Hf/h4*1H;/q;;;;+4/p-4

Clé InChI

QHEDSQMUHIMDOL-UHFFFAOYSA-J

SMILES

F.F.F.F.[Hf]

SMILES canonique

F[Hf](F)(F)F

Description physique

White powder;  [Alfa Aesar MSDS]

Pictogrammes

Corrosive; Acute Toxic; Irritant

Origine du produit

United States

Description

Significance in Contemporary Materials Science and Chemical Engineering

The unique characteristics of hafnium tetrafluoride make it a substance of considerable interest in both materials science and chemical engineering. Its high melting point and chemical inertness allow for its use in extreme environments. chemimpex.com

In materials science , HfF₄ is a crucial precursor for the synthesis of advanced materials. ontosight.aichemimpex.com It is particularly important in the production of hafnium oxide (HfO₂), a high-k dielectric material essential for manufacturing modern transistors and improving the efficiency of electronic devices. chemimpex.comchemimpex.com Hafnium tetrafluoride is also used in:

Optical coatings: It serves as a material for thin-film coatings on optical devices, providing durability and resistance to environmental factors. attelements.comchemimpex.compnu.edu.ua Its refractive index is approximately 1.56. studfile.netchemicalbook.com

Laser crystals and amplifiers: The compound is utilized in the fabrication of laser crystals and materials for laser amplification. attelements.comsamaterials.com

Optical fiber doping: It is used as a dopant in optical fibers. attelements.comsamaterials.com

In the realm of chemical engineering , hafnium tetrafluoride's reactivity is harnessed for various applications. ontosight.ai It is used as a catalyst in certain chemical reactions, particularly those requiring high temperatures and pressures. chemimpex.com Furthermore, due to its insolubility in water, it is a suitable hafnium source for oxygen-sensitive applications, such as metal production. attelements.comamericanelements.com

Interdisciplinary Research Context and Challenges

The study of hafnium tetrafluoride often involves interdisciplinary collaboration, bridging chemistry, physics, and materials science. ontosight.ai Research is ongoing to explore its synthesis, properties, and applications in diverse fields. ontosight.ai

One significant area of interdisciplinary research is its application in the nuclear industry . Hafnium has a high neutron absorption cross-section, making its compounds, including hafnium tetrafluoride, useful as neutron absorbers in nuclear reactors to control the fission process. chemimpex.comchemimpex.com

A key challenge in working with hafnium tetrafluoride is its high reactivity with water and moist air, which causes it to decompose into hafnium oxyfluorides. ontosight.aiiaea.org This necessitates careful handling in controlled, dry environments. samaterials.com Another challenge lies in the separation of hafnium from zirconium, as they share very similar chemical and physical properties due to the lanthanide contraction. wikipedia.orgwikipedia.org This similarity makes the purification of hafnium compounds, including the tetrafluoride, a complex process. wikipedia.org

Despite these challenges, the unique properties of hafnium tetrafluoride continue to drive research and development, promising further advancements in a multitude of technological domains. ontosight.aichemimpex.com

Aqueous Solution Chemistry and Speciation of Hafnium Tetrafluoride

Ligand Exchange and Complex Formation in Aqueous Media

The hafnium center in aqueous solution can readily undergo ligand exchange reactions, where coordinated water or fluoride (B91410) ions are replaced by other ligands present in the medium. This reactivity is central to its separation from zirconium and its interaction with various materials. aip.orgaip.org

A prime example of this is the exchange of fluoride for hydroxide (B78521) during hydrolysis. scielo.org.za Furthermore, the addition of other complexing agents can lead to the formation of new hafnium complexes. For instance, the presence of chloride ions can lead to the formation of mixed hafnium fluoride/chloride species, such as HfF₄₋ᵧClᵧ. aip.org This type of ligand exchange is the basis for certain atomic layer etching processes, where a fluorinated hafnium surface (HfF₄) reacts with a metal chloride precursor like titanium tetrachloride (TiCl₄) to form volatile hafnium chlorides and titanium fluorides. aip.org

The complexation of aqueous hafnium species by added ligands is also critical in controlling its adsorption and solubility. The addition of fluoride ions to a solution containing hydrolyzed hafnium species can lead to the formation of negatively charged fluoride complexes, which reduces their adsorption onto negatively charged surfaces like silica. aip.org This demonstrates a competitive ligand exchange process where fluoride ions displace hydroxide or aquo ligands.

Solvent Extraction Mechanisms for Hafnium/Zirconium Separation

The chemical similarity of hafnium and zirconium makes their separation a significant challenge, yet it is crucial for the nuclear industry where zirconium must be virtually free of hafnium. journals.co.zaaidic.it Solvent extraction from fluoride media is a widely studied method to achieve this separation, exploiting subtle differences in the stability and extractability of their respective fluoride complexes. britannica.comiaea.org

The underlying mechanism involves the selective transfer of either zirconium or hafnium from an aqueous fluoride solution into an immiscible organic phase containing an extractant. The selectivity depends on the composition of both the aqueous and organic phases. In fluoride-containing solutions, hafnium and zirconium form various anionic fluoro-complexes, such as [ZrF₆]²⁻ and [HfF₆]²⁻, or fluoro-hydroxo species. researchgate.netiaea.orgmdpi.com

Different extraction systems show varying selectivity:

Amine-based Extractants : Long-chain amines can be used to extract the anionic fluoro-complexes. In sulfuric acid solutions of fluoride complexes, hafnium has been found to be extracted preferentially into the organic phase. iaea.org

Neutral Organophosphorus Extractants : Reagents like tributyl phosphate (B84403) (TBP) or methyl isobutyl ketone (MIBK) can also be used. The separation relies on the differential stability and partitioning of the metal complexes.

Alcohol-based Extractants : Studies using 1-octanol (B28484) and 2-octanol (B43104) as extractants from hydrochloric acid solutions containing potassium fluoride have shown a preferential extraction of zirconium over hafnium. aidic.itup.ac.za The presence of potassium fluoride was found to be essential for the process. aidic.itresearchgate.net

Organophosphorus Acid Extractants : Reagents such as Di-2-ethylhexyl phosphoric acid (D2EHPA) have been evaluated for the selective extraction of Hf and Zr from ammonium (B1175870) heptafluoride solutions dissolved in acidic media. For example, when extracting from a 4 M H₂SO₄ solution with D2EHPA, a selectivity for hafnium was observed. tandfonline.com

The separation factor (α), a measure of the effectiveness of the separation, is highly dependent on the specific conditions, including acid concentration, extractant type, and the presence of other salts.

Table 3: Examples of Solvent Extraction Systems for Hf/Zr Separation from Fluoride-Containing Media

Aqueous PhaseOrganic Phase (Extractant)Preferentially Extracted ElementSeparation Factor (α Hf/Zr)Reference
H₂SO₄ / Fluoride ComplexesTri-n-octylamine (TOA)HafniumNot specified iaea.org
(NH₄)₃Zr(Hf)F₇ in 4 M H₂SO₄9 wt% D2EHPAHafnium>1 (Hf selective) tandfonline.com
10% HCl / 1.5 M KF2-octanolZirconium0.11 (α Zr/Hf = 9.2) aidic.itup.ac.za
HNO₃ / Fluoride ComplexesTri-n-octylamine (TOA)ZirconiumNot specified iaea.org

Note: The separation factor is often reported as α Zr/Hf. A value > 1 indicates preferential extraction of Zr. For consistency, values are contextualized where possible. The system's preference can change based on acidity and other factors. iaea.org

Advanced Spectroscopic and Structural Characterization of Hafnium Tetrafluoride Systems

Nuclear Quadrupole Interactions and Time-Differential Perturbed Angular Correlation (TDPAC) Spectroscopy

Time-Differential Perturbed Angular Correlation (TDPAC) is a powerful nuclear technique for probing the local environment of a specific nucleus by measuring hyperfine interactions, such as the nuclear quadrupole interaction. researchgate.net This method is particularly insightful for studying chemical transformations and identifying different crystallographic sites in hafnium compounds.

In a notable study, TDPAC spectroscopy was employed to investigate the chemical transformation of crystalline hafnium tetrafluoride trihydrate (HfF₄·3H₂O). znaturforsch.com The 133–482 keV γ-γ cascade of ¹⁸¹Ta, following the β⁻-decay of ¹⁸¹Hf, was used for the measurements. The research revealed that the dehydration of HfF₄·3H₂O commences at 343 K and leads directly to the formation of anhydrous HfF₄ at 363 K, without the formation of an intermediate monohydrate phase. znaturforsch.com This finding contradicted some earlier reports.

The TDPAC measurements also identified two distinct hafnium sites in the resulting anhydrous HfF₄, suggesting the presence of two different structural configurations. znaturforsch.com The characteristics of these sites were determined by their quadrupole frequencies (ωQ) and asymmetry parameters (η). The study also observed a "superheated" state for the trihydrate crystal, where it remained stable at 343 K and 353 K, despite its dehydration temperature being 343 K. znaturforsch.com

Interactive Data Table: TDPAC Measurement Results for Hafnium Tetrafluoride at Different Temperatures

Temperature (K)Compound/SiteQuadrupole Frequency (ωQ) (Mrad/s)Asymmetry Parameter (η)
298HfF₄·3H₂O69.1 ± 0.10.69 ± 0.01
363Anhydrous HfF₄ (Site I)88.9 ± 0.20.58 ± 0.01
363Anhydrous HfF₄ (Site II)101.1 ± 1.20.81 ± 0.03

X-ray Diffraction (XRD) Analysis of Crystalline Phases and Crystallization Behavior

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of different phases and the study of crystallization processes.

The crystal structures of both anhydrous and hydrated forms of hafnium tetrafluoride have been subjects of investigation. Mild hydrothermal synthesis has been utilized to obtain high-quality single crystals of various ternary hafnium fluorides, which are then analyzed using single-crystal X-ray diffraction. This technique has been successful in characterizing a range of anhydrous ternary hafnium fluorides as well as new hydrated hafnium fluoride (B91410) compositions.

Studies on the dehydration of HfF₄·3H₂O have shown a direct transformation to anhydrous HfF₄. znaturforsch.com The anhydrous form has been found to exhibit at least two different crystal structures, as indicated by the presence of two distinct hafnium sites in TDPAC studies. znaturforsch.com

The crystallization behavior of hafnium fluoride-based fluorochloride glasses has been explored to develop transparent glass-ceramic materials. The introduction of chloride ions into the glass matrix has been shown to decrease the glass transition temperature and lead to the precipitation of fine-particle crystalline chloride phases at temperatures below the crystallization temperature of their fluoride counterparts. The study of crystallization kinetics in these glasses is crucial for controlling the formation of nanocrystals within the glass matrix, which in turn influences the material's optical and mechanical properties. Techniques such as Differential Thermal Analysis (DTA) and XRD are employed to investigate these crystallization mechanisms.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in elucidating the structure of molecules by probing their vibrational modes. For a vibrational mode to be IR active, it must induce a change in the molecule's electric dipole moment, whereas for a mode to be Raman active, a change in the molecule's polarizability is required. These two techniques are often complementary.

Resonant Spectroscopic Techniques for Electronic and Hyperfine Interactions (e.g., REMPI, PFI-ZEKE)

Resonant spectroscopic techniques such as Resonance-Enhanced Multiphoton Ionization (REMPI) and Pulsed-Field Ionization Zero-Electron-Kinetic-Energy (PFI-ZEKE) spectroscopy are powerful tools for studying the electronic structure and ionization dynamics of atoms and molecules.

REMPI is a highly sensitive and selective ionization method that uses tunable lasers to excite a molecule to an intermediate electronic state, followed by absorption of one or more additional photons to ionize it. wikipedia.org This technique provides spectroscopic information that may not be accessible through single-photon methods. wikipedia.org

PFI-ZEKE spectroscopy allows for very high-resolution measurements of ionization energies and the vibrational and rotational energy levels of cations. It involves the photoexcitation of molecules to high Rydberg states just below the ionization threshold, which are then ionized by a pulsed electric field.

While these techniques have been applied to hafnium-containing species, specific studies employing REMPI or PFI-ZEKE on hafnium tetrafluoride (HfF₄) are not readily found in the searched literature. However, research on the related molecule, hafnium monofluoride (HfF), has utilized REMPI to study its electronic states. arxiv.orgresearchgate.net Such studies on HfF demonstrate the potential of these methods for probing the electronic and hyperfine interactions in hafnium fluoride systems. The application of these techniques to HfF₄ would be expected to yield precise information about its ionization potential and the electronic structure of the resulting HfF₄⁺ cation.

High-Resolution NMR Spectroscopy of Hafnium-Fluoride Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the structure and dynamics of molecules in solution and the solid state. For fluorine-containing compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F nucleus, its spin of 1/2, and its high sensitivity.

High-resolution ¹⁹F NMR can provide detailed information about the chemical environment of fluorine atoms in hafnium-fluoride complexes. The chemical shifts of the ¹⁹F nuclei are highly sensitive to their local environment, allowing for the differentiation of fluorine atoms in different coordination spheres or geometries. Furthermore, spin-spin coupling between ¹⁹F nuclei and between ¹⁹F and other NMR-active nuclei (such as isotopes of hafnium with non-zero nuclear spin) can provide valuable information about the connectivity and bonding within the complex.

While specific high-resolution NMR studies focused solely on hafnium tetrafluoride are not detailed in the provided search results, the principles of ¹⁹F NMR are widely applied to study metal-fluoride systems. Such studies can elucidate the structure of complex anions that may form in solution, such as [HfF₅]⁻, [HfF₆]²⁻, and higher coordination complexes. The analysis of ¹⁹F NMR spectra, including chemical shifts and coupling constants, is a critical tool for characterizing the various hafnium-fluoride species that can exist in different chemical environments.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for elucidating the local atomic structure of materials, providing information on coordination numbers, bond distances, and the degree of local disorder. In the context of hafnium tetrafluoride (HfF₄) systems, EXAFS is instrumental in characterizing the immediate coordination environment of the hafnium atoms.

Analysis of the Hf L₃-edge EXAFS spectra allows for a detailed reconstruction of the radial distribution of atoms around the central hafnium atom. The oscillations in the high-energy region of the X-ray absorption spectrum are sensitive to the backscattering of photoelectrons from neighboring atoms. By fitting these oscillations with theoretical models, quantitative information about the local structure can be extracted.

For anhydrous hafnium tetrafluoride, the local structure is understood to be complex. Crystalline HfF₄ is isostructural with zirconium tetrafluoride (ZrF₄), featuring eight-coordinate Hf(IV) centers wikipedia.org. Studies utilizing techniques such as Time-Differential Perturbed Angular Correlation (TDPAC) have suggested the presence of two distinct hafnium sites in dehydrated HfF₄, indicating the existence of at least two different local coordination environments. This complexity underscores the importance of element-specific probes like EXAFS to fully characterize the structure.

While comprehensive experimental EXAFS data specifically for solid HfF₄ is not extensively reported in the literature, theoretical calculations and data from related hafnium fluoride compounds provide valuable insights into the expected local coordination. Density Functional Theory (DFT) calculations on bulk HfF₄ have predicted Hf-F bond lengths to be in the range of 2.03–2.13 Å mdpi.com.

Data from crystallographic studies of other hafnium fluoride compounds can also serve as a useful reference for interpreting the local structure. For instance, in ternary hafnium fluorides, the Hf-F bond lengths vary with the coordination number. In a six-coordinate octahedral environment within MgHfF₆, the Hf-F bond length has been determined to be 1.987 Å nsf.gov. In an eight-coordinate snub disphenoid environment in o-SrHfF₆, two distinct Hf-F bond lengths of 2.0151 Å and 2.2077 Å are observed nsf.gov.

These values provide a basis for the analysis of EXAFS data on HfF₄ systems, allowing for the identification of the coordination geometry and the distribution of Hf-F bond distances.

Detailed Research Findings

The following tables summarize theoretical and crystallographic data pertinent to the local coordination of hafnium in fluoride environments. This information is critical for the interpretation and fitting of EXAFS data for hafnium tetrafluoride.

Table 1: Theoretical Hf-F Bond Distances for Hafnium Tetrafluoride

Computational MethodPredicted Hf-F Bond Length (Å)Reference
Density Functional Theory (DFT)2.03–2.13 mdpi.com

Table 2: Crystallographically Determined Hf-F Bond Distances in Various Hafnium Fluoride Compounds

CompoundCoordination Number of HfHf-F Bond Length (Å)Reference
MgHfF₆61.987 nsf.gov
o-SrHfF₆82.0151, 2.2077 nsf.gov

These data tables serve as a foundational dataset for the analysis of EXAFS spectra of hafnium tetrafluoride and its related systems. The variation in bond lengths with coordination number is a key parameter that can be extracted from EXAFS fitting, providing a detailed picture of the local structure around the hafnium atoms.

Chemical Reactivity and Reaction Mechanisms of Hafnium Tetrafluoride

Dehydration Processes of Hydrated Hafnium Tetrafluoride

Contrary to earlier reports suggesting the formation of an intermediate monohydrate (HfF₄·H₂O), studies have shown that hafnium tetrafluoride trihydrate dehydrates directly to anhydrous hafnium tetrafluoride (HfF₄) znaturforsch.comresearchgate.net. The dehydration temperature has been identified as 343 K (70 °C) znaturforsch.comresearchgate.net. However, the trihydrate compound can exist in a stable, superheated state at temperatures up to 353 K (80 °C) before dehydration occurs znaturforsch.comresearchgate.net. This direct transformation process indicates that the water molecules in the trihydrate are not bound with significantly different energies, challenging previous hypotheses that two of the three water molecules were more loosely bound znaturforsch.comresearchgate.net. Upon complete dehydration at higher temperatures (around 393 K), further chemical reactions can occur, leading to the formation of hafnium oxyfluorides researchgate.net.

Conversely, anhydrous hafnium tetrafluoride exposed to a damp air atmosphere will adsorb water, potentially with partial hydrolysis, to form hydrates such as HfF₄·H₂O and HfF₄·3H₂O iaea.org.

Table 1: Dehydration Characteristics of Hafnium Tetrafluoride Trihydrate

Parameter Value Description
Starting Compound HfF₄·3H₂O Hafnium Tetrafluoride Trihydrate
Dehydration Product HfF₄ Anhydrous Hafnium Tetrafluoride
Reaction Pathway Direct transformation No stable monohydrate intermediate is formed znaturforsch.comresearchgate.net.
Dehydration Temp. 343 K (70 °C) The temperature at which dehydration begins znaturforsch.comresearchgate.net.

| Superheated State | Stable up to 353 K (80 °C) | The trihydrate can exist temporarily above its dehydration temperature before transforming znaturforsch.comresearchgate.net. |

Surface Reactions in Atomic Layer Deposition (ALD) and Atomic Layer Etching (ALE)

Hafnium tetrafluoride is a key intermediate compound in the surface reactions that enable the thermal atomic layer etching (ALE) of hafnium-based materials, most notably hafnium oxide (HfO₂). Thermal ALE is a cyclical process that achieves atomic-level precision in material removal through sequential, self-limiting surface reactions aip.orgaip.org. The process for HfO₂ typically involves a two-step mechanism within each cycle: a fluorination step followed by a ligand-exchange step aip.orgaip.org. In this mechanism, the non-volatile HfO₂ surface is converted into a more volatile hafnium fluoride (B91410) layer, which is then removed.

The ALE of HfO₂ proceeds via two distinct half-reactions:

Fluorination: The HfO₂ surface is exposed to a fluorine source, typically hydrogen fluoride (HF). The HF reacts with the surface, converting a thin layer of HfO₂ into hafnium tetrafluoride (HfF₄) and producing water as a byproduct aip.orgresearchgate.net. This conversion is crucial as it prepares the surface for the subsequent removal step. The reaction can be represented as: HfO₂(s) + 4HF(g) → HfF₄(s) + 2H₂O(g) aip.org

Ligand Exchange: Following the fluorination, a second precursor, often a metal-containing compound, is introduced. This precursor undergoes a ligand-exchange reaction with the newly formed HfF₄ surface layer aip.orgcolorado.edu. During this step, the precursor's ligands are exchanged with the fluoride ions on the surface, forming volatile products that desorb from the surface, resulting in the removal of the hafnium-containing layer aip.org.

Using Titanium tetrachloride (TiCl₄) as the precursor, it reacts with the HfF₄ surface to form volatile products like hafnium tetrachloride (HfCl₄) and titanium tetrafluoride (TiF₄) aip.org.

Other precursors, such as trimethylaluminum (B3029685) (TMA) and dimethylaluminum chloride (DMAC), have also been successfully used for the ligand-exchange step in HfO₂ ALE aip.orgcolorado.edu.

The kinetics of HfO₂ ALE are influenced by several factors, including temperature, reactant exposure times, and the crystallinity of the HfO₂ film aip.orgaip.org. The self-limiting nature of the half-reactions is confirmed by observing the mass change per cycle (MCPC), which saturates with increasing reactant exposure times aip.org.

The reaction kinetics are highly dependent on the physical state of the hafnium oxide. Amorphous HfO₂ films exhibit significantly higher etch rates than their crystalline counterparts under the same process conditions aip.org. This difference is attributed to the higher reactivity and reactant diffusion in the less dense amorphous structure.

Computational modeling, particularly using Density Functional Theory (DFT), provides insight into the surface reaction mechanisms at an atomic level mdpi.com. For instance, calculations on the chemisorption and surface reaction of HfF₄ as a precursor on a hydroxylated silicon surface—a process relevant to ALD growth—show a high adsorption energy of -192.1 kJ/mol. However, the subsequent ligand exchange reaction with surface hydroxyl groups has a significant activation energy barrier of 97.4 kJ/mol, indicating that temperature is a critical parameter for driving the surface reactions mdpi.com. Kinetic models are developed based on these energy parameters to simulate the ALD or ALE process, helping to predict growth or etch rates and understand the influence of process variables like temperature researchgate.net.

Table 2: Etch Rates of Amorphous vs. Crystalline HfO₂ in ALE at 250 °C

Fluorination Reactant Ligand-Exchange Reactant Amorphous HfO₂ Etch Rate (Å/cycle) Crystalline HfO₂ Etch Rate (Å/cycle)
HF TiCl₄ 0.36 aip.org 0.02 aip.org

Dissolution Kinetics of Hafnium Oxide in Hydrofluoric Acid for Hafnium Fluoride Complex Formation

Hafnium(IV) oxide (HfO₂), a chemically inert and refractory material, can be dissolved in hydrofluoric acid (HF) wikipedia.org. This process is fundamental to wet etching techniques used in semiconductor manufacturing and materials science. The dissolution mechanism involves a chemical reaction where fluoride ions from the hydrofluoric acid attack the solid hafnium oxide surface . This attack breaks the Hf-O bonds and leads to the formation of soluble hafnium fluoride complexes and water .

The kinetics of this dissolution process are generally slow and are strongly dependent on the material properties of the HfO₂, particularly its crystallinity wikipedia.orgresearchgate.net. As-deposited, amorphous HfO₂ films can be dissolved in dilute HF solutions with good selectivity over silicon dioxide (SiO₂) researchgate.net. However, HfO₂ films that have been subjected to heat treatment (annealing) become crystalline. This crystalline structure is significantly more resistant to etching in HF, making the dissolution process much more difficult and reducing the selectivity relative to SiO₂ researchgate.net.

Table 3: Effect of Heat Treatment on HfO₂ Etching in Dilute HF

Film Type Etching Behavior in Dilute HF Selectivity over SiO₂
As-deposited (Amorphous) Readily dissolves researchgate.net Good researchgate.net

| Heat-treated (Crystalline) | Difficult to etch researchgate.net | Poor researchgate.net |

Research Applications and Advanced Materials Science Involving Hafnium Tetrafluoride Chemistry

Precursors for High-κ Dielectric Films in Semiconductor Device Fabrication

Hafnium tetrafluoride is a vital precursor in the manufacturing of high-κ dielectric materials, which are essential for the continued miniaturization and enhanced performance of modern transistors. materialsproject.orgelsevierpure.com As semiconductor devices shrink, the traditional silicon dioxide (SiO₂) gate dielectric becomes too thin, leading to excessive leakage currents. Materials with a higher dielectric constant (κ value), such as hafnium(IV) oxide (HfO₂), allow for a physically thicker film that maintains the same capacitance, thereby mitigating leakage. element14.comrsc.org

HfF₄ is used to synthesize hafnium-based thin films through deposition processes. Its thermal stability and volatility are key properties for techniques like Atomic Layer Deposition (ALD), which enables the growth of ultrathin, uniform, and conformal dielectric layers with atomic-level precision. element14.com The resulting hafnium oxide films exhibit a dielectric constant significantly higher than that of SiO₂, typically in the range of 18 to 25, contributing to improved efficiency and performance in microelectronic devices. elsevierpure.comelement14.com The ability to form stable, high-quality insulating layers from hafnium-based precursors is a cornerstone of current and next-generation semiconductor technology. elsevierpure.com

Table 1: Comparison of Dielectric Materials

Compound Dielectric Constant (κ) Typical Application
Silicon Dioxide (SiO₂) ~3.9 Traditional Gate Dielectric

Optical Materials Science: Coatings, Fibers, and Laser Components

In the realm of optical materials science, hafnium tetrafluoride is prized for its utility in creating high-performance optical components. It is frequently used in the production of optical coatings, doping of optical fibers, and fabrication of laser crystals and amplifiers. researchgate.netbohrium.commdpi.comresearchgate.net

The primary application of HfF₄ in this field is as a material for thin-film optical coatings on lenses and mirrors. materialsproject.orgelsevierpure.com These coatings provide durability and resistance to environmental factors. materialsproject.org When applied in alternating layers with a low-index material like silicon dioxide or magnesium fluoride (B91410), HfF₄ can be used to create highly reflective or anti-reflective coatings for specific wavelength ranges. Its broad transparency range, from the ultraviolet (UV) to the mid-infrared (IR), makes it suitable for a wide array of optical applications.

Nuclear Fuel Cycle Chemistry and Hafnium as a Neutron Absorber

Hafnium possesses a crucial nuclear property: a large neutron absorption cross-section, which is approximately 600 times that of zirconium. attelements.com This characteristic makes hafnium an excellent material for controlling nuclear reactions. wikipedia.org Consequently, hafnium is extensively used in the control rods of nuclear reactors, particularly in pressurized water reactors and military reactors, to manage the rate of fission by absorbing excess neutrons. attelements.comtudelft.nlchemrxiv.org This ensures the safe and stable operation of the reactor. wikipedia.org

Hafnium tetrafluoride is mentioned as a compound utilized in the nuclear industry for its neutron-absorbing capabilities. materialsproject.orgelsevierpure.com The excellent mechanical properties, corrosion resistance, and high melting point of hafnium and its compounds allow them to function effectively in the harsh, high-temperature environment of a reactor core. attelements.comwikipedia.org The use of hafnium is critical for enhancing the safety of nuclear reactors by effectively controlling the fission process and preventing the reaction from becoming supercritical. wikipedia.org

Table 2: Neutron Capture Cross Section of Relevant Elements

Element Neutron Capture Cross Section (Barns) Role in Nuclear Reactors
Hafnium (Hf) ~102 Neutron Absorber (Control Rods)
Zirconium (Zr) ~0.185 Neutron Transparent (Fuel Cladding)
Boron (B) ~767 Neutron Absorber (Control Rods)

Catalytic Applications in Organic Synthesis

While research specifically detailing hafnium tetrafluoride as a catalyst is not extensive, the catalytic activity of other hafnium(IV) compounds, particularly as Lewis acids, is well-established. researchgate.netattelements.com Lewis acids are electron-pair acceptors and are widely used in organic synthesis to catalyze a variety of reactions. Hafnium compounds such as hafnium(IV) chloride (HfCl₄) and hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) have demonstrated significant catalytic activity. attelements.com

Hafnium-based Lewis acids are known to be effective catalysts for reactions such as:

Friedel-Crafts Acylation and Alkylation: These are important carbon-carbon bond-forming reactions. attelements.comtudelft.nl

Mannich-type Reactions: Used for the synthesis of aminoalkyl chain-containing compounds. researchgate.net

Esterification and Condensation Reactions: HfCl₄ can catalyze the direct condensation of carboxylic acids and alcohols.

Polymerization: Various hafnium complexes are used to catalyze the polymerization of olefins.

Given that HfF₄ shares the Hf(IV) center, it is expected to exhibit Lewis acidic properties. The highly electronegative fluoride ligands would modulate the acidity of the hafnium center, potentially offering unique reactivity and selectivity in organic transformations. Its insolubility in many common organic solvents may lend it to applications in heterogeneous catalysis, where catalyst recovery and reuse are simplified. chemrxiv.org

Advanced Separation Technologies: Hydrometallurgical Extraction of Hafnium

Due to the lanthanide contraction, hafnium and zirconium have nearly identical chemical properties and ionic radii, causing them to always occur together in nature. attelements.com However, their nuclear applications are diametrically opposed: zirconium is used for fuel rod cladding because it is transparent to neutrons, while hafnium is used for control rods because it readily absorbs them. attelements.com Therefore, their separation is essential for the nuclear industry.

Fluoride-based chemistry plays a central role in several hydrometallurgical and pyrometallurgical processes for separating these two elements. One of the earliest industrial methods was the fractional crystallization of double fluoride salts, such as ammonium (B1175870) or potassium hexafluorozirconate/hafnate. attelements.com

Modern solvent extraction techniques also utilize fluoride. In some processes, the metals are dissolved in an acidic solution containing fluoride ions. The differential affinity of zirconium and hafnium fluoride complexes for specific organic solvents allows for their separation. For example, studies have shown that using potassium fluoride in a hydrochloric acid solution is crucial for the effective separation of zirconium and hafnium using 2-octanol (B43104) as an extractant. Other advanced methods include molten salt extraction, which can use fluoride salts like CuF₂ to selectively remove hafnium from zirconium-hafnium alloys.

Applications in Precision Measurement: Electron Electric Dipole Moment Searches

Hafnium tetrafluoride plays a role in one of the most sensitive experiments at the frontiers of physics: the search for the electron's electric dipole moment (eEDM). The Standard Model of particle physics predicts a near-zero eEDM. However, many theories beyond the Standard Model predict a small but potentially measurable value. An unambiguous measurement of a non-zero eEDM would be a landmark discovery, providing evidence for new physics.

In these precision experiments, researchers use molecular ions of hafnium fluoride (HfF⁺). These ions are advantageous because they possess an extremely large internal electric field, which amplifies the potential signal from an eEDM. The ions are confined in a trap, and scientists precisely measure the precession frequency of an electron within this intense internal field. Any tiny deviation in this frequency could be the tell-tale sign of the eEDM. The long coherence times achievable with trapped HfF⁺ ions allow for exceptionally precise measurements, pushing the upper limit on the eEDM to unprecedented levels.

Table of Compounds Mentioned

Compound Name Chemical Formula
Hafnium Tetrafluoride HfF₄
Hafnium(IV) Oxide HfO₂
Silicon Dioxide SiO₂
Magnesium Fluoride MgF₂
Hafnium(IV) Chloride HfCl₄
Hafnium Trifluoromethanesulfonate Hf(OTf)₄
Potassium Hexafluorozirconate K₂ZrF₆
Potassium Hexafluorohafnate K₂HfF₆

Environmental and Process Chemistry Considerations

Minimizing Fluoride (B91410) Consumption in Hafnium Material Processing

A significant aspect of sustainable hafnium processing is the minimization of fluoride consumption. This is often achieved through the regeneration and recycling of fluoride-containing solutions used in various stages, such as pickling. Pickling is a surface treatment used to remove impurities from metals, and for hafnium and zirconium, it often employs a nitric acid bath containing hydrofluoric acid.

One established method for regenerating spent pickle liquor saturated with hafnium fluoride involves a chemical precipitation process. By adding sodium sulfate (B86663) (Na₂SO₄) to the spent solution, sodium hafnium fluoride can be precipitated. This process effectively removes the hafnium from the solution, allowing the remaining acid liquor to be recycled back into the pickling circuit. The fluoride concentration in the recycled solution can be further adjusted by adding calcium fluoride, which precipitates sulfate ions as calcium sulfate (CaSO₄), thereby increasing the concentration of active fluoride ions for the pickling process. google.com

This recycling strategy offers a dual benefit: it reduces the demand for fresh hydrofluoric acid, a chemical with significant handling and safety considerations, and it decreases the volume of fluoride-containing waste that requires treatment.

Table 1: Reagents in Hafnium Pickle Liquor Regeneration

Reagent Chemical Formula Purpose Byproduct
Sodium Sulfate Na₂SO₄ Precipitates hafnium as sodium hafnium fluoride Sodium hafnium fluoride

This interactive table summarizes the key reagents used in the regeneration process of spent pickle solutions from hafnium processing.

Management of Fluoride-Containing Effluents from Hafnium Chemistry

Industrial processes involving hafnium and fluoride compounds, such as the production of hafnium metal via electrolysis of fluoride salts or chemical vapor deposition using hafnium-containing precursors, generate wastewater with elevated fluoride concentrations. kipt.kharkov.uahafnium.cn Given the environmental regulations and the potential impact of fluoride on ecosystems, effective treatment of these effluents is crucial.

The most common and economically viable method for treating fluoride-containing wastewater is chemical precipitation. This process involves the addition of a chemical agent that reacts with the soluble fluoride ions to form an insoluble salt, which can then be removed from the water through sedimentation and filtration.

Calcium-Based Precipitation: The predominant method for fluoride removal is precipitation using calcium salts, typically calcium hydroxide (B78521) (Ca(OH)₂), also known as slaked lime. youtube.com The addition of lime to the effluent raises the pH and provides calcium ions (Ca²⁺) that react with fluoride ions (F⁻) to form calcium fluoride (CaF₂), a sparingly soluble salt. youtube.com

The reaction is as follows: Ca(OH)₂ + 2HF → CaF₂↓ + 2H₂O

The theoretical solubility of calcium fluoride in water is approximately 15.6 mg/L, which allows for the reduction of fluoride concentrations to levels that comply with most environmental discharge limits. youtube.com The process is favored for its simplicity, low cost of reagents, and effectiveness. youtube.com

Aluminum-Based Precipitation: Another method involves the use of aluminum-based compounds. Adding an aluminum treatment agent to the wastewater can precipitate fluoride as aluminum fluoride (AlF₃). nih.govoki.com This method can, under certain conditions, achieve lower residual fluoride concentrations than calcium precipitation. oki.com However, the cost of aluminum-based reagents is generally higher, and the resulting sludge can be more difficult to dewater. oki.com

Table 2: Comparison of Common Fluoride Precipitation Methods

Method Precipitating Agent Chemical Formula Key Advantage Key Disadvantage
Calcium Precipitation Slaked Lime Ca(OH)₂ Low cost, simple operation Limited by CaF₂ solubility

This interactive table compares the primary chemical precipitation methods used for managing fluoride-containing industrial effluents.

Other technologies such as adsorption, ion exchange, and membrane processes are also available for fluoride removal. oaepublish.commdpi.com However, for the large volumes of wastewater typically generated in industrial hafnium processing, chemical precipitation remains the most widely implemented and practical approach due to its efficiency and cost-effectiveness. The solid fluoride-containing sludge generated from these processes must be managed as industrial waste, often being disposed of in designated landfills. nih.gov

Q & A

Q. Table 3: Research Gaps and Proposed Methodologies

Research GapProposed MethodologyKey References
Contradictory ∆Hf° valuesReplicate calorimetry with pure samples
HfF4 thin-film uniformityIn-situ XRD during ALD deposition
Band alignment with siliconHybrid DFT/XPS studies

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